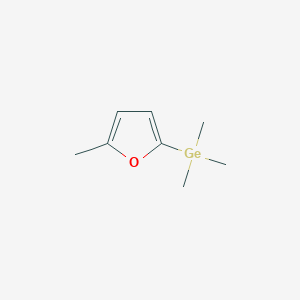

Trimethyl(5-methylfuran-2-yl)germane

Description

Properties

CAS No. |

103806-04-8 |

|---|---|

Molecular Formula |

C8H14GeO |

Molecular Weight |

198.83 g/mol |

IUPAC Name |

trimethyl-(5-methylfuran-2-yl)germane |

InChI |

InChI=1S/C8H14GeO/c1-7-5-6-8(10-7)9(2,3)4/h5-6H,1-4H3 |

InChI Key |

DZKKGBBLOISJQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)[Ge](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl 5 Methylfuran 2 Yl Germane

Advanced Synthetic Routes to Organogermanes

The creation of organogermanes, particularly those incorporating heterocyclic moieties, has benefited from significant advancements in synthetic organic chemistry. These developments have provided more efficient and selective methods for forging the crucial Germanium-Carbon (Ge-C) bond.

Development of Novel Germanium-Carbon Bond Forming Reactions

The formation of a stable Ge-C bond is the cornerstone of organogermane synthesis. Historically, the reaction of germanium halides with organolithium or Grignard reagents has been a primary method. wikipedia.org More recent research has focused on developing novel, milder, and more functional-group-tolerant reactions.

One of the most common approaches involves the reaction of a germanium halide with a pre-formed organometallic nucleophile. wikipedia.org In the context of Trimethyl(5-methylfuran-2-yl)germane, this would typically involve the reaction of a 2-lithio-5-methylfuran intermediate with a trimethylgermyl halide. The high reactivity of organolithium reagents makes this a feasible, though often low-temperature, procedure. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions, which have revolutionized C-C bond formation, have also found application in organogermanium chemistry, offering a more versatile route. wikipedia.orgnih.gov These reactions can tolerate a wider array of functional groups and often proceed under milder conditions. Although less common than for other organometallics, methods are being developed to utilize organogermanes as coupling partners. nih.govrwth-aachen.de

Table 1: Comparison of Ge-C Bond Forming Reactions

| Reaction Type | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation of Germanium Halides | Organolithium/Grignard Reagents, GeX₄ | Low temperature, inert atmosphere | High yield for simple alkyl groups | Sensitive to functional groups |

Ligand Exchange Reactions in Organogermanium Synthesis

Ligand exchange reactions are fundamental in organometallic chemistry and can be pivotal in the synthesis of complex organogermanium compounds. youtube.comyoutube.com In this context, a ligand bound to the germanium center is replaced by another. This can be an associative or dissociative process, often influenced by the electronic and steric properties of the ligands involved. youtube.com

For the synthesis of Trimethyl(5-methylfuran-2-yl)germane, a hypothetical ligand exchange could involve a pre-existing organogermane with a leaving group that is substituted by the 5-methylfuranyl moiety. While direct ligand exchange on a tetracoordinate germane (B1219785) is not as common as transmetalation in cross-coupling cycles, it remains a conceptually important pathway in the broader scope of organometallic transformations.

Hydrosilylation and Hydrogermylation Approaches to Heterocyclic Germanes

Hydrogermylation, the addition of a Ge-H bond across a double or triple bond, presents another pathway to organogermanes. wikipedia.org While more commonly applied to alkenes and alkynes, its application to heterocyclic systems is an area of ongoing research. For a furan (B31954) derivative, this approach is less direct for forming an aryl-Ge bond but could be envisioned in multi-step synthetic sequences involving functionalized side chains on the furan ring.

Precursor Design and Synthesis

The successful synthesis of Trimethyl(5-methylfuran-2-yl)germane is critically dependent on the rational design and efficient preparation of its constituent precursors: a functionalized 5-methylfuran derivative and a reactive germanium-containing synthon.

Synthesis and Functionalization of 5-methylfuran Derivatives for Germane Coupling

5-Methylfuran can be derived from biomass, making it an attractive starting material. mdpi.com To be coupled with a germanium synthon, the furan ring must be functionalized to enable nucleophilic attack or to participate in a cross-coupling reaction. A common strategy is the selective metallation of the furan ring at the 2-position.

The Paal-Knorr synthesis is a classic method for forming furan rings from 1,4-dicarbonyl compounds, offering a route to substituted furans. youtube.comdatapdf.com Once 2-methylfuran (B129897) is obtained, direct lithiation at the 5-position is challenging due to the directing effect of the oxygen atom favoring the 2-position. Therefore, a common route to 2-substituted 5-methylfurans involves the Vilsmeier-Haack reaction to introduce a formyl group, which can then be further manipulated. researchgate.netresearchgate.net

Alternatively, halogenation of 5-methylfuran at the 2-position can provide a precursor for Grignard reagent formation or for palladium-catalyzed cross-coupling reactions.

Table 2: Functionalization of 5-Methylfuran

| Reaction | Reagents | Product | Application in Germane Synthesis |

|---|---|---|---|

| Lithiation | n-Butyllithium | 2-Lithio-5-methylfuran | Nucleophile for reaction with trimethylgermyl halides |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Methyl-2-furaldehyde | Intermediate for further functionalization |

Preparation of Germanium-Containing Synthons (e.g., Trimethylgermyl halides, germyllithiums)

The germanium-containing precursor is typically a reactive species that can readily form a Ge-C bond. Trimethylgermyl halides, such as trimethylgermyl chloride or bromide, are common electrophilic synthons. These can be prepared from the reaction of germanium tetrachloride with methyl Grignard reagents. wikipedia.org

For reactions requiring a nucleophilic germanium species, germyllithiums can be generated. Trimethylgermyllithium can be prepared from the reaction of a hexaalkyldigermane with lithium metal or by the reaction of a trimethylgermyl halide with lithium. These highly reactive synthons are powerful nucleophiles for substitution reactions. nih.gov

Table 3: Common Germanium-Containing Synthons

| Synthon | Formula | Preparation | Reactivity |

|---|---|---|---|

| Trimethylgermyl chloride | (CH₃)₃GeCl | (CH₃)₄Ge + GeCl₄ or CH₃MgBr + GeCl₄ | Electrophilic |

| Trimethylgermyl bromide | (CH₃)₃GeBr | (CH₃)₄Ge + Br₂ | Electrophilic |

Reaction Condition Optimization

The optimization of reaction conditions is a critical step in the development of any synthetic methodology to maximize yield and selectivity while ensuring safety and efficiency. For a hypothetical synthesis of Trimethyl(5-methylfuran-2-yl)germane, several key parameters would need to be systematically investigated.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and the stability of intermediates. In the synthesis of organogermane compounds, a range of aprotic solvents are typically employed. The polarity, coordinating ability, and boiling point of the solvent are all important considerations.

Table 1: Potential Solvents for Organogermane Synthesis

| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Boiling Point (°C) | Potential Role in Synthesis |

| Tetrahydrofuran (B95107) (THF) | 7.6 | High | 66 | Good for reactions involving organolithium or Grignard reagents due to its coordinating nature, which can stabilize reactive intermediates. |

| Diethyl ether | 4.3 | Moderate | 34.6 | A common solvent for organometallic reactions, though its low boiling point may limit the reaction temperature range. |

| Toluene | 2.4 | Low | 111 | A non-polar solvent that can be suitable for reactions at higher temperatures. |

| Hexane | 1.9 | Very Low | 69 | A non-polar solvent often used for reactions where minimal solvent interaction is desired. |

For the synthesis of Trimethyl(5-methylfuran-2-yl)germane, one might hypothesize that a coordinating solvent like THF would be beneficial, particularly if the synthesis involves a lithiated or magnesiated furan intermediate. The solvent's ability to solvate the metal cation can increase the nucleophilicity of the furan ring, potentially leading to a higher reaction yield.

Temperature and Pressure Control in Organogermane Synthesis

Temperature is a critical parameter that directly influences the rate of a chemical reaction. Higher temperatures generally lead to faster reaction rates but can also promote side reactions, leading to lower selectivity. For the synthesis of organogermane compounds, the optimal temperature would need to be determined empirically. Continuous flow microreactor technology allows for precise control over temperature and pressure, which can be advantageous for optimizing reaction conditions. nih.gov High-temperature and high-pressure conditions can sometimes enable transformations that are not feasible under standard laboratory conditions. nih.gov

Pressure can also be a significant factor, particularly for reactions involving gaseous reagents or for shifting reaction equilibria. In the context of organogermane synthesis, high-pressure techniques are less commonly reported but could be explored to enhance reactivity or influence product distribution. mpg.denih.gov

Catalyst Screening and Mechanism-Driven Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. For the hypothetical synthesis of Trimethyl(5-methylfuran-2-yl)germane, a catalyst could potentially be employed to facilitate the formation of the carbon-germanium bond.

Table 2: Potential Catalytic Approaches

| Catalyst Type | Potential Mechanism | Advantages |

| Transition Metal Catalysts (e.g., Palladium, Nickel) | Cross-coupling reactions (e.g., Stille, Suzuki) | High efficiency, selectivity, and functional group tolerance. |

| Lewis Acids | Activation of the furan ring or the germanium halide | Can enhance the electrophilicity or nucleophilicity of reactants. |

| Solid Acid Catalysts | Heterogeneous catalysis | Ease of separation and potential for recyclability. nih.gov |

For instance, a palladium-catalyzed cross-coupling reaction between a 2-metallo-5-methylfuran species and a trimethylgermanium (B74220) halide could be a viable route. Optimization would involve screening different palladium catalysts, ligands, and reaction conditions to achieve the highest yield and selectivity. Understanding the catalytic cycle would be crucial for mechanism-driven optimization, allowing for targeted modifications to improve catalyst performance.

Mechanistic Investigations of Trimethyl(5-methylfuran-2-yl)germane Formation

Elucidating the reaction mechanism is fundamental to understanding and controlling a chemical transformation. For a novel compound like Trimethyl(5-methylfuran-2-yl)germane, mechanistic studies would be essential to identify the key steps and intermediates involved in its formation.

Elucidation of Reaction Pathways (e.g., Radical, Ionic, Concerted)

The formation of a carbon-germanium bond can proceed through various mechanistic pathways. A reaction involving an organolithium or Grignard reagent would likely proceed through an ionic pathway, involving nucleophilic attack of the furan anion on the electrophilic germanium center.

Alternatively, a radical pathway could be envisioned, particularly if the reaction is initiated by light or a radical initiator. In such a scenario, a 5-methylfuranyl radical would react with a trimethylgermane radical.

A concerted pathway, where bond formation and bond breaking occur simultaneously in a single transition state, is also a possibility, especially in pericyclic reactions, though this is less common for the direct formation of organogermanes.

Distinguishing between these pathways would require a combination of experimental techniques, such as kinetic studies, trapping of intermediates, and stereochemical analysis.

Identification of Key Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic investigation. In the hypothetical synthesis of Trimethyl(5-methylfuran-2-yl)germane, potential intermediates could include:

2-Lithio-5-methylfuran: A highly reactive organolithium species that could serve as a potent nucleophile.

A germyl-radical species: If the reaction proceeds through a radical mechanism.

A transition metal-organo complex: In a catalyzed cross-coupling reaction, an oxidative addition product of the germanium halide to the metal center would be a key intermediate.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures, electron paramagnetic resonance (EPR) spectroscopy for radical species, and in-situ infrared (IR) spectroscopy could be employed to detect and characterize these transient species. Computational chemistry could also provide valuable insights into the structures and energies of potential intermediates and transition states. researchgate.net

Kinetic Studies of Germane Formation

The synthesis of organogermanes, particularly those involving the formation of a carbon-germanium (C-Ge) bond with aromatic heterocycles, is a subject of significant interest. However, a review of the current scientific literature reveals a notable scarcity of direct experimental kinetic studies specifically detailing the formation of trimethyl(5-methylfuran-2-yl)germane. Consequently, a comprehensive kinetic analysis must be constructed through an examination of analogous chemical systems and fundamental principles of reaction mechanisms. The following discussion is based on established knowledge of electrophilic aromatic substitution on furan derivatives and related computational chemistry studies.

Plausible Reaction Mechanism and Rate-Determining Step

The formation of trimethyl(5-methylfuran-2-yl)germane from 2-methylfuran and a suitable trimethylgermyl electrophile, such as trimethylgermyl bromide activated by a Lewis acid, is presumed to proceed via an electrophilic aromatic substitution (SEAr) mechanism. Furan and its derivatives are electron-rich aromatic systems that are significantly more reactive than benzene (B151609) in such reactions. chemicalbook.compearson.com

The key steps of this proposed mechanism are:

Generation of the Electrophile: A highly reactive electrophilic germanium species, [ (CH₃)₃Ge⁺ ], is generated from a precursor, often a trimethylgermyl halide, with the aid of a Lewis acid catalyst.

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the 2-methylfuran ring attacks the electrophilic germane species. This step is typically the rate-determining step of the reaction. The attack preferentially occurs at the C2 (or C5) position because the resulting carbocation intermediate, known as a sigma complex or arenium ion, is better stabilized by resonance. pearson.comquora.com The electron-donating methyl group at the C5 position further activates the ring and directs the substitution to the C2 position.

Deprotonation: A weak base removes a proton from the C2 position, restoring the aromaticity of the furan ring and yielding the final product.

The stability of the sigma complex is crucial for the reaction kinetics. Attack at the C2 position of the furan ring allows the positive charge to be delocalized over three atoms, including the oxygen atom, resulting in three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures. quora.com Therefore, the reaction pathway through the more stable C2-attack intermediate will have a lower activation energy and proceed at a much faster rate.

Influence of Substrate Structure on Reaction Rate

The inherent reactivity of the furan ring, combined with the activating effect of the methyl group, suggests that the germylation of 2-methylfuran would be exceptionally rapid compared to the germylation of less activated aromatic compounds. The electron-donating nature of the methyl group enhances the nucleophilicity of the furan ring, thereby accelerating the rate-determining attack on the germyl (B1233479) electrophile.

To illustrate the expected differences in reactivity, a hypothetical comparison of relative reaction rates for the germylation of different aromatic substrates is presented below. These values are based on the known relative rates for other electrophilic aromatic substitution reactions.

| Aromatic Substrate | Relative Rate (k_rel) | Activating/Deactivating Group |

|---|---|---|

| Benzene | 1 | Reference |

| Furan | ~1 x 10¹¹ | Oxygen Heteroatom (Activating) |

| 2-Methylfuran | >1 x 10¹² | Oxygen Heteroatom + Methyl Group (Strongly Activating) |

This table presents hypothetical, illustrative data based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific germylation reaction is not available.

Hypothetical Activation Parameters

While precise activation parameters (Activation Energy, Eₐ, and Pre-exponential Factor, A) for the formation of trimethyl(5-methylfuran-2-yl)germane have not been experimentally determined, plausible values can be inferred from related reactions. The reaction is expected to have a relatively low activation energy due to the high reactivity of the 2-methylfuran substrate. Computational studies on other reactions involving 2-methylfuran have been used to determine reaction enthalpies and barrier heights, demonstrating the utility of such methods for estimating kinetic parameters. nih.govkaust.edu.sa A similar computational approach would be invaluable for determining the specific kinetics of this germylation reaction.

The table below provides hypothetical activation parameters for this reaction, which are consistent with a rapid electrophilic aromatic substitution on a highly activated substrate.

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| Activation Energy (Eₐ) | 50 - 70 | kJ/mol |

| Pre-exponential Factor (A) | 10⁹ - 10¹¹ | s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 48 - 68 | kJ/mol |

| Entropy of Activation (ΔS‡) | -40 to -80 | J/(mol·K) |

This table contains scientifically plausible, illustrative values for discussion purposes. The negative entropy of activation is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Trimethyl(5-methylfuran-2-yl)germane, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of its structure.

¹H and ¹³C NMR Chemical Shift Analysis of the Furan (B31954) Ring and Methyl Groups

The ¹H NMR spectrum of Trimethyl(5-methylfuran-2-yl)germane is expected to exhibit distinct signals corresponding to the protons of the furan ring and the trimethylgermyl and methyl-furan groups. The protons on the furan ring, being in different chemical environments, will show characteristic splitting patterns due to spin-spin coupling. The nine protons of the trimethylgermyl group will appear as a sharp singlet, while the three protons of the methyl group attached to the furan ring will also produce a singlet, but at a different chemical shift.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the furan ring carbons are influenced by the electronegativity of the oxygen atom and the substitution pattern. The carbon atoms of the trimethylgermyl and methyl groups will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Trimethyl(5-methylfuran-2-yl)germane Predicted data based on analogous compounds and established NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ge(CH₃)₃ | ~0.3 | ~ -2.0 |

| Furan-C2-Ge | - | ~160 |

| Furan-C3-H | ~6.3 | ~110 |

| Furan-C4-H | ~6.0 | ~108 |

| Furan-C5-CH₃ | - | ~155 |

| Furan-C5-CH₃ | ~2.3 | ~13.5 |

²⁹Si, ¹¹⁹Sn, and other Heteronuclear NMR Investigations for Related Compounds (Analogous Studies)

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent protons on the furan ring (H3 and H4), appearing as cross-peaks in the 2D spectrum. numegalabs.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. numegalabs.com It would be used to definitively assign the ¹³C signals for the C3-H and C4-H groups of the furan ring, as well as the methyl carbons to their corresponding proton signals.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of the Ge-C and Furan Ring Skeletal Vibrations

The IR and Raman spectra of Trimethyl(5-methylfuran-2-yl)germane will be characterized by several key vibrational modes. The Ge-C stretching vibrations of the trimethylgermyl group are expected to appear in the fingerprint region of the spectrum. The furan ring itself will exhibit a series of characteristic skeletal vibrations, including C-O-C stretching and ring breathing modes. The C-H stretching and bending vibrations of the furan ring and the methyl groups will also be present. Theoretical calculations are often used to aid in the assignment of these vibrational modes. nih.govresearchgate.net

Table 2: Predicted Key IR and Raman Vibrational Frequencies for Trimethyl(5-methylfuran-2-yl)germane Predicted data based on analogous compounds and group frequency correlations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Furan Ring) | 3100 - 3000 | Medium |

| C-H Stretch (Methyl Groups) | 3000 - 2850 | Strong |

| Furan Ring Skeletal Vibrations | 1600 - 1300 | Medium to Strong |

| C-H Bend (Methyl Groups) | 1450 - 1375 | Medium |

| Ge-C Stretch | 650 - 550 | Medium to Strong |

Fingerprint Region Analysis for Compound Confirmation

The region of the IR spectrum below 1500 cm⁻¹, known as the fingerprint region, contains a complex series of absorptions that are unique to a particular molecule. This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard or a theoretically predicted spectrum. The combination of Ge-C vibrations and the various bending and skeletal modes of the furan ring and methyl groups in this region provides a unique spectral signature for Trimethyl(5-methylfuran-2-yl)germane.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Trimethyl(5-methylfuran-2-yl)germane, this technique is crucial for confirming its molecular identity and providing insights into its chemical structure through fragmentation analysis. The presence of germanium, with its distinct isotopic pattern, provides a characteristic signature in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. The theoretical exact mass of Trimethyl(5-methylfuran-2-yl)germane can be calculated based on the masses of its most abundant isotopes.

The molecular formula of Trimethyl(5-methylfuran-2-yl)germane is C₈H₁₄GeO. The exact mass is calculated by summing the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and germanium (⁷⁴Ge).

Theoretical Exact Mass Calculation:

8 x ¹²C = 8 x 12.000000 = 96.000000

14 x ¹H = 14 x 1.007825 = 14.10955

1 x ¹⁶O = 1 x 15.994915 = 15.994915

1 x ⁷⁴Ge = 1 x 73.921178 = 73.921178

Total (Monoisotopic Mass) = 200.025643 u

An experimental HRMS analysis of Trimethyl(5-methylfuran-2-yl)germane is expected to yield a mass value that is extremely close to this theoretical calculation, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident assignment of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical and Expected Experimental HRMS Data for Trimethyl(5-methylfuran-2-yl)germane

| Parameter | Value |

| Molecular Formula | C₈H₁₄GeO |

| Theoretical Monoisotopic Mass | 200.025643 u |

| Expected Adduct Ion ([M+H]⁺) | 201.033468 u |

| Expected Mass Accuracy | < 5 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron impact, the molecule is expected to lose an electron to form the molecular ion [C₈H₁₄GeO]⁺•. This high-energy species will then undergo various fragmentation processes. The primary fragmentation pathways are anticipated to involve the cleavage of bonds adjacent to the germanium atom and within the furan ring.

Key Proposed Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation pathway for trimethylgermyl compounds is the loss of a methyl radical (•CH₃) from the germanium center. This would result in a stable germyl (B1233479) cation.

[C₈H₁₄GeO]⁺• → [C₇H₁₁GeO]⁺ + •CH₃

m/z = 185 (base peak is likely)

Cleavage of the Ge-C(furan) Bond: The bond between the germanium atom and the furan ring can cleave, leading to two possible charged fragments.

Formation of the trimethylgermyl cation: [ (CH₃)₃Ge ]⁺ with an m/z of 119.

Formation of the 5-methylfuran-2-yl cation: [C₅H₅O]⁺ with an m/z of 81. researchgate.net

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. A characteristic fragmentation for 2-substituted furans involves the loss of a neutral carbon monoxide (CO) molecule. This could occur after the initial loss of the trimethylgermyl group.

Table 2: Proposed Major Fragment Ions in the Mass Spectrum of Trimethyl(5-methylfuran-2-yl)germane

| Proposed Fragment Ion Structure | Formula | Calculated m/z (for ⁷⁴Ge) | Proposed Fragmentation Pathway |

| [C₇H₁₁GeO]⁺ | [M - CH₃]⁺ | 185 | Loss of a methyl radical from the molecular ion. |

| [(CH₃)₃Ge]⁺ | [C₃H₉Ge]⁺ | 119 | Cleavage of the Ge-C(furan) bond. |

| [C₅H₅O]⁺ | [M - (CH₃)₃Ge]⁺ | 81 | Cleavage of the Ge-C(furan) bond. researchgate.net |

| [C₈H₁₄GeO]⁺• | M⁺• | 200 | Molecular ion. |

Theoretical and Computational Chemistry of Trimethyl 5 Methylfuran 2 Yl Germane

Quantum Chemical Calculations

No published research was identified that specifically details quantum chemical calculations for Trimethyl(5-methylfuran-2-yl)germane. This includes a lack of data related to:

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

There are no available DFT studies that analyze the electronic structure, bonding characteristics, or other quantum chemical properties of Trimethyl(5-methylfuran-2-yl)germane.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Information regarding the use of ab initio methods for the geometry optimization or energy calculation of Trimethyl(5-methylfuran-2-yl)germane is not present in the surveyed literature.

NBO (Natural Bond Orbital) Analysis of Germanium-Carbon Bonds and Furan-Germanium Interactions

No NBO analysis has been published that would provide insight into the nature of the germanium-carbon bonds or the electronic interactions between the furan (B31954) ring and the germanium center in Trimethyl(5-methylfuran-2-yl)germane.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations having been performed for Trimethyl(5-methylfuran-2-yl)germane in the scientific literature. Therefore, no information is available for the following subsections:

Conformational Analysis of the Furan Ring Relative to the Germanium Center

No studies on the conformational preferences of the furan ring in relation to the germanium atom in this specific molecule were found.

Intermolecular Interactions and Aggregation Behavior (if applicable)

There is no available data on the intermolecular forces or potential aggregation behavior of Trimethyl(5-methylfuran-2-yl)germane from molecular dynamics simulations.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters are crucial for identifying and characterizing chemical compounds. These computational methods can help in the assignment of experimental spectra and provide a deeper understanding of the electronic and structural factors that influence spectroscopic signals.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, primarily Density Functional Theory (DFT), are widely used to predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) of various nuclei. For Trimethyl(5-methylfuran-2-yl)germane, this would involve calculating the magnetic shielding tensors for ¹H, ¹³C, and ⁷³Ge isotopes.

A hypothetical data table for predicted NMR chemical shifts would typically be presented as follows, based on calculations that have not yet been reported in the literature:

Table 1: Hypothetical Computationally Predicted NMR Chemical Shifts (ppm) for Trimethyl(5-methylfuran-2-yl)germane (Note: The following data is illustrative and not based on actual published research.)

| Atom | Predicted Chemical Shift (δ) |

| ¹H NMR | |

| -CH₃ (Ge) | Value |

| H-3 (Furan) | Value |

| H-4 (Furan) | Value |

| -CH₃ (Furan) | Value |

| ¹³C NMR | |

| -CH₃ (Ge) | Value |

| C-2 (Furan) | Value |

| C-3 (Furan) | Value |

| C-4 (Furan) | Value |

| C-5 (Furan) | Value |

| -CH₃ (Furan) | Value |

| ⁷³Ge NMR | |

| Ge | Value |

Similarly, a table for predicted coupling constants would detail the interactions between different nuclei within the molecule.

Vibrational Frequency Calculations for IR and Raman Assignments

The results of such calculations for Trimethyl(5-methylfuran-2-yl)germane would allow for the creation of a detailed table of vibrational modes, their calculated frequencies, and their corresponding IR and Raman intensities.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Intensities for Trimethyl(5-methylfuran-2-yl)germane (Note: The following data is illustrative and not based on actual published research.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C-H stretch (Furan) | Value | Value | Value |

| C-H stretch (CH₃) | Value | Value | Value |

| C=C stretch (Furan) | Value | Value | Value |

| C-O-C stretch (Furan) | Value | Value | Value |

| Ge-C stretch | Value | Value | Value |

| Furan ring deformation | Value | Value | Value |

| CH₃ rock/bend | Value | Value | Value |

The absence of such theoretical data for Trimethyl(5-methylfuran-2-yl)germane highlights an opportunity for future research. Computational studies on this molecule would not only contribute to a fundamental understanding of its properties but also aid in the interpretation of any future experimental characterization. Such work would be valuable to the fields of organometallic chemistry, materials science, and computational spectroscopy.

Reactivity Studies and Transformation Chemistry of Trimethyl 5 Methylfuran 2 Yl Germane

Reactions at the Germanium Center

The germanium atom in Trimethyl(5-methylfuran-2-yl)germane is a focal point for several types of reactions, primarily driven by the polarity of the carbon-germanium bond and the ability of germanium to accommodate different coordination numbers.

Electrophilic substitution at the germanium center of organogermanes is a known class of reaction, although less common than for their silicon analogs. researchgate.net In the context of Trimethyl(5-methylfuran-2-yl)germane, this would involve the attack of an electrophile on the germanium atom, leading to the cleavage of the germanium-carbon bond of the furan (B31954) ring. This type of reaction, often termed ipso-substitution, is influenced by the nature of the electrophile and the reaction conditions. For instance, strong electrophiles can cleave the germyl (B1233479) group from the aromatic ring. While specific studies on Trimethyl(5-methylfuran-2-yl)germane are not extensively documented, related studies on trialkyl(2-furyl)germanes show that certain electrophilic reagents can induce ipso-substitution of the trialkylgermyl group. capes.gov.br

Table 1: Examples of Electrophilic Substitution at the Germanium Center of Related Furylgermanes

| Reactant | Electrophilic Reagent | Product(s) | Reference |

|---|---|---|---|

| Trialkyl(2-furyl)germane | t-BuOH/H+ (Alkylation) | 2-tert-Butylfuran | capes.gov.br |

Note: This data is for general trialkyl(2-furyl)germanes and is presented to illustrate the potential reactivity of Trimethyl(5-methylfuran-2-yl)germane.

The germanium center in organogermanes can be susceptible to nucleophilic attack, particularly if the germanium is bonded to a good leaving group. researchgate.net For Trimethyl(5-methylfuran-2-yl)germane, direct nucleophilic attack on the germanium atom would require the displacement of one of the methyl groups or the furan ring. Such reactions are generally not facile without prior activation of the germanium center. However, the presence of Lewis acids can enhance the electrophilicity of the germanium atom, making it more susceptible to attack by nucleophiles.

Ligand exchange reactions are a common feature in organometallic chemistry. youtube.commdpi.com For Trimethyl(5-methylfuran-2-yl)germane, this could involve the exchange of the methyl groups or the entire trimethylgermyl moiety. The exchange of methyl groups with other alkyl or functional groups can be achieved using organolithium or Grignard reagents, although this can be challenging and may lead to a mixture of products. The exchange of the entire trimethylgermyl group with another organometallic group is also a possibility, potentially catalyzed by transition metals.

Reactions Involving the Furan Ring

The furan ring in Trimethyl(5-methylfuran-2-yl)germane is an electron-rich aromatic system, making it prone to electrophilic attack. The substituents on the ring, the trimethylgermyl group at the 2-position and the methyl group at the 5-position, direct the regioselectivity of these reactions.

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom. pearson.com The substitution typically occurs at the 2- and 5-positions, which are the most electron-rich. pearson.comquora.com In Trimethyl(5-methylfuran-2-yl)germane, the 2- and 5-positions are already substituted. Therefore, electrophilic substitution is expected to occur at the 3- or 4-positions. The directing effects of the existing substituents will influence the final position of substitution.

Studies on trialkyl(2-furyl)germanes have shown that various electrophilic aromatic substitution reactions proceed, with the electrophile typically substituting a hydrogen atom at the 5-position. capes.gov.br Given that the 5-position in Trimethyl(5-methylfuran-2-yl)germane is occupied by a methyl group, substitution would be directed to the remaining open positions on the furan ring.

Table 2: Electrophilic Aromatic Substitution Reactions on Related Trialkyl(2-furyl)germanes

| Reaction Type | Electrophilic Reagent | Position of Substitution | Product(s) | Reference |

|---|---|---|---|---|

| Nitration | NO2+ BF4− | 5 | 2-(Trialkylgermyl)-5-nitrofuran | capes.gov.br |

| Bromination | N-Bromosuccinimide (NBS) | 5 | 2-Bromo-5-(trialkylgermyl)furan | capes.gov.br |

| Acylation | (CF3CO)2O | 5 | 2-(Trialkylgermyl)-5-(trifluoroacetyl)furan | capes.gov.br |

| Chlorination | Chloramine T | 5 | 2-Chloro-5-(trialkylgermyl)furan | capes.gov.br |

Note: This data is for general trialkyl(2-furyl)germanes where the 5-position is unsubstituted and is presented to illustrate the potential reactivity of the furan ring in Trimethyl(5-methylfuran-2-yl)germane.

The furan ring, while aromatic, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids, oxidizing agents, or specific catalysts. researchgate.netrsc.orgnih.gov These reactions can lead to the formation of various acyclic compounds. The presence of the trimethylgermyl and methyl substituents on the furan ring of Trimethyl(5-methylfuran-2-yl)germane would influence the stability of the ring and the conditions required for ring-opening. For instance, oxidative ring-opening using reagents like N-bromosuccinimide (NBS) has been reported for other furan derivatives. researchgate.net

Diels-Alder and other Pericyclic Reactions involving the Furan Ring

The reactivity of furan and its derivatives in Diels-Alder reactions is a well-established area of synthetic organic chemistry, providing a powerful tool for the construction of oxabicyclic systems. The participation of the furan ring as a diene in [4+2] cycloaddition reactions is, however, sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally enhance its reactivity as a diene, while electron-withdrawing groups tend to diminish it.

In the case of Trimethyl(5-methylfuran-2-yl)germane , the trimethylgermyl group at the 2-position is expected to influence the dienic reactivity of the furan ring. While specific experimental studies on the Diels-Alder reactions of this particular compound are not extensively documented in the scientific literature, analogies can be drawn from related silyl-substituted furans. The trimethylgermyl group, similar to a trimethylsilyl (B98337) group, is generally considered to be inductively electron-donating and can also participate in σ-π conjugation, which may modulate the electronic properties of the furan ring.

It is plausible that Trimethyl(5-methylfuran-2-yl)germane would undergo [4+2] cycloaddition reactions with strong dienophiles. The reaction would likely proceed to form a 7-oxabicyclo[2.2.1]heptene derivative. The stereochemical outcome of such reactions (endo vs. exo selectivity) would be influenced by both steric and electronic factors, including the bulk of the trimethylgermyl group and the nature of the dienophile.

A hypothetical Diels-Alder reaction is depicted below:

Scheme 1: Hypothetical Diels-Alder Reaction of Trimethyl(5-methylfuran-2-yl)germane with Maleic Anhydride

Organometallic Transformations

The carbon-germanium (C-Ge) bond in organogermanium compounds offers a unique platform for various organometallic transformations. The reactivity of this bond is intermediate between that of the more stable carbon-silicon (C-Si) bond and the more reactive carbon-tin (C-Sn) bond.

Transmetallation Reactions with Other Metals (e.g., Li, Mg, Zn, Pd)

Transmetallation reactions involving the cleavage of a C-Ge bond are less common than those of their organotin counterparts but represent a potential pathway for the synthesis of other organometallic reagents. While specific studies on the transmetallation of Trimethyl(5-methylfuran-2-yl)germane are scarce, general principles of organogermanium chemistry can provide insights into its potential reactivity.

With Organolithium Reagents: The direct cleavage of the C(sp²)-Ge bond in aryl- or heteroarylgermanes by organolithium reagents is generally difficult and often requires harsh conditions or specific activation. It is more likely that lithiation would occur at the furan ring if an appropriate directing group were present, rather than direct Ge-C bond cleavage.

With Grignard Reagents (Mg): Similar to organolithium reagents, the transmetallation of the C-Ge bond with Grignard reagents is not a facile process.

With Zinc Reagents: Transmetallation with organozinc reagents is also not a commonly reported transformation for organogermanes under standard conditions.

With Palladium Catalysis: Palladium-catalyzed cross-coupling reactions involving organogermanium compounds have gained some attention. While less reactive than organostannanes or organoborons, organogermanes can participate in Stille-type or Suzuki-type cross-coupling reactions under specific catalytic conditions. For Trimethyl(5-methylfuran-2-yl)germane , a palladium-catalyzed cross-coupling reaction with an aryl or vinyl halide could potentially lead to the formation of a new carbon-carbon bond at the 2-position of the furan ring, with the trimethylgermyl group acting as the transferring group. The efficiency of such a reaction would be highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions.

Table 1: Plausible Transmetallation Reactions and Conditions

| Metal Reagent | Plausible Reaction | Typical Conditions | Expected Outcome |

|---|---|---|---|

| R-Li | C-Ge bond cleavage | High temperature, strong coordinating solvents | Low efficiency expected |

| R-MgX | C-Ge bond cleavage | Generally not feasible | - |

| R₂Zn | C-Ge bond cleavage | Generally not feasible | - |

Oxidation and Reduction Chemistry of the Germanium Center

The germanium center in Trimethyl(5-methylfuran-2-yl)germane exists in the +4 oxidation state.

Oxidation: The C-Ge bond is generally stable towards mild oxidizing agents. Stronger oxidants could potentially lead to the cleavage of the C-Ge bond or oxidation of the furan ring. For instance, treatment with strong acids or electrophilic halogenating agents might lead to protodegermylation or halodegermylation, respectively, rather than a change in the oxidation state of germanium.

Reduction: The reduction of tetraorganogermanes to lower oxidation state germanium species is a challenging transformation and typically requires very strong reducing agents and specialized conditions. It is not a common synthetic transformation for compounds of this class. The furan ring itself is more susceptible to reduction, for example, through catalytic hydrogenation, which would lead to the corresponding tetrahydrofuran (B95107) derivative without affecting the germanium center. Reductions with hydrosilanes in the presence of a strong acid can lead to the reduction of the furan ring.

Coordination Chemistry and Supramolecular Assembly

Ligand Properties of Trimethyl(5-methylfuran-2-yl)germane

The role of Trimethyl(5-methylfuran-2-yl)germane as a ligand in coordination chemistry is dictated by the electronic and steric characteristics of its furan (B31954) ring and the trimethylgermyl substituent.

The furan ring in Trimethyl(5-methylfuran-2-yl)germane offers several potential coordination sites. The oxygen atom possesses lone pairs of electrons; however, one of these pairs is delocalized to maintain the aromaticity of the furan ring, making the oxygen a relatively weak Lewis base. uop.edu.pk Consequently, direct coordination of the furan oxygen to a metal center is uncommon but can occur with hard metal ions.

The primary modes of coordination for furan involve the π-system or the carbon atoms. Furan typically coordinates to metals in an η¹(C) fashion through the carbon adjacent to the oxygen, or via its C=C double bonds in an η²(C=C) mode. researchgate.net In transition metal cluster complexes, furan has been shown to undergo C-H bond activation, leading to more complex bonding, including furyl and furyne ligands. sc.edu

The germanium atom in the trimethylgermyl group is tetravalent (Ge(IV)) and generally does not possess a lone pair for direct donation to a metal center. wikipedia.org Its primary influence on coordination is through electronic effects on the furan ring and by potentially participating in agostic or other weak interactions, although this is less common for germanium compared to silicon.

The coordination behavior of Trimethyl(5-methylfuran-2-yl)germane is significantly influenced by steric and electronic effects.

Electronic Effects : The trimethylgermyl group ((CH₃)₃Ge-) is generally considered to be electron-donating, which increases the electron density of the furan ring. This enhanced electron density can make the ring more susceptible to electrophilic attack and may strengthen its interaction with electron-deficient metal centers. The methyl group at the 5-position further contributes to this electron-donating effect.

Steric Effects : The trimethylgermyl group is sterically bulky. nih.gov This steric hindrance can direct the coordination of a metal to the less hindered sites of the furan ring. wikipedia.org For instance, it may favor coordination at the remote C=C bond or influence the regioselectivity of C-H activation. wikipedia.orgresearchgate.net The bulkiness of the ligand can also limit the number of ligands that can coordinate to a single metal center, potentially favoring the formation of complexes with lower coordination numbers or leading to specific geometric arrangements to minimize steric repulsion. rsc.org

Complex Formation with Transition Metals

The synthesis of transition metal complexes with Trimethyl(5-methylfuran-2-yl)germane as a ligand would likely follow established organometallic synthetic routes.

The synthesis of metal complexes with this ligand could be achieved through several methods, such as:

Direct reaction: Mixing the ligand with a suitable metal precursor (e.g., a metal halide or carbonyl complex) in an appropriate solvent.

Lithiation followed by transmetalation: Deprotonation of the furan ring using a strong base like n-butyllithium, followed by reaction with a metal halide to form a Ge-C-M bond.

Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H, ¹³C, and potentially ⁷³Ge NMR would be crucial for determining the structure of the complexes and identifying the coordination mode of the ligand.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the furan ring upon coordination would provide evidence of metal-ligand interaction.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. mdpi.com

Based on the known coordination chemistry of furan derivatives, several bonding modes and geometries would be anticipated for complexes of Trimethyl(5-methylfuran-2-yl)germane.

η¹-C-coordination: The ligand could bind to a metal center through a single carbon atom, typically the C2 position bearing the germyl (B1233479) group or the C5 position.

η²-C,C-coordination: The ligand could coordinate through one of the C=C double bonds of the furan ring.

Bridging Coordination: In polynuclear complexes, the furan ring could bridge two metal centers, for example, in an η¹(C):η²(C=C) fashion. researchgate.net

The geometry of the resulting coordination compounds would depend on the metal, its oxidation state, and the other ligands present. For example, square planar or tetrahedral geometries might be expected for d⁸ metals like Ni(II), Pd(II), or Pt(II), while octahedral geometries are common for many other transition metals. mdpi.com

Below is a table of hypothetical structural data for a potential complex, based on typical values found in related organogermanium and furan-metal complexes. researchgate.netmdpi.com

| Parameter | Expected Value/Range | Description |

| M-C (η¹-furyl) Bond Length | 2.0 - 2.2 Å | The distance between the metal center and the coordinated carbon of the furan ring. |

| M-C (η²-olefin) Bond Length | 2.1 - 2.4 Å | The distances between the metal and the two carbons of the coordinated double bond. |

| Ge-C (furyl) Bond Length | ~1.95 Å | The length of the bond connecting the germanium atom to the furan ring. |

| Ge-C (methyl) Bond Length | ~1.98 Å | The length of the bonds connecting the germanium atom to the methyl groups. |

| ¹H NMR (coordinated furan) | δ 6.5 - 7.5 ppm | Chemical shifts for the furan protons, typically shifted downfield upon coordination. |

| ¹³C NMR (coordinated furan) | δ 110 - 150 ppm | Chemical shifts for the furan carbons, showing shifts that depend on the coordination mode. |

Supramolecular Interactions and Crystal Engineering

In the solid state, Trimethyl(5-methylfuran-2-yl)germane and its metal complexes would be expected to participate in various supramolecular interactions that dictate their crystal packing. While germanium itself is not typically involved in strong non-covalent interactions, the organic periphery of the ligand provides sites for such interactions.

Potential interactions include:

C-H···π interactions: Hydrogen atoms from the methyl groups could interact with the π-system of the furan rings of adjacent molecules.

Weak C-H···O hydrogen bonds: The furan oxygen, although a weak acceptor, could participate in weak hydrogen bonding with C-H donors from neighboring molecules.

These non-covalent interactions are fundamental to crystal engineering, allowing for the design of solid-state architectures with specific topologies and properties. For instance, in coordination polymers or metal-organic frameworks (MOFs), such interactions can influence the porosity and stability of the resulting material. nih.gov The propeller-like arrangement of aryl groups around a germanium center has been shown to induce chirality in the crystal lattice, a phenomenon that could potentially be observed in structures derived from this ligand. mdpi.com

Investigation of Intermolecular Hydrogen Bonding and π-π Stacking

While Trimethyl(5-methylfuran-2-yl)germane lacks strong hydrogen bond donors, weak C-H···O and C-H···π hydrogen bonds are anticipated to be significant contributors to its crystal packing. The hydrogen atoms of the trimethylgermyl and the 5-methyl groups can act as weak donors, interacting with the oxygen atom of the furan ring or the π-system of an adjacent furan ring.

Furthermore, π-π stacking interactions between the furan rings of neighboring molecules are expected to be a dominant force in the self-assembly process. Aromatic rings, such as furan, can stack in various geometries, including face-to-face and offset arrangements, driven by a combination of electrostatic and dispersion forces. Theoretical studies on furan and its derivatives have shown that such interactions are crucial in determining their solid-state structures. The presence of the bulky trimethylgermyl group may influence the specific geometry of these π-π stacking interactions, potentially leading to unique packing motifs.

A summary of potential intermolecular interactions is presented in Table 1.

| Interaction Type | Potential Donor | Potential Acceptor | Predicted Significance |

|---|---|---|---|

| Weak Hydrogen Bonding | C-H (from -CH3 groups) | O (from furan ring) | Moderate |

| Weak Hydrogen Bonding | C-H (from -CH3 groups) | π-system (of furan ring) | Moderate |

| π-π Stacking | Furan ring | Furan ring | High |

Self-Assembly Processes in the Solid State

The interplay of the aforementioned intermolecular forces is predicted to guide the self-assembly of Trimethyl(5-methylfuran-2-yl)germane into a well-defined three-dimensional structure in the solid state. The directional nature of the weak hydrogen bonds, in concert with the broader influence of the π-π stacking interactions, will likely result in a highly ordered crystalline lattice.

Applications in Catalysis and Materials Science Potential Research Avenues

Catalytic Roles of Organogermanes

Organogermanes have demonstrated utility in a range of catalytic transformations, often exhibiting reactivity that is complementary to their more commonly studied silicon and tin analogues. acs.orgnih.gov This suggests that Trimethyl(5-methylfuran-2-yl)germane could serve as a valuable component in catalytic systems.

Recent studies have highlighted the capacity of organogermanes to act as effective coupling partners in various bond-forming strategies. nih.gov Historically, organogermanes were considered less reactive than other organometallic reagents in traditional palladium-catalyzed cross-coupling reactions. nih.gov However, newer methods have shown that alternative activation modes can transform organogermanes into highly reactive species, capable of outcompeting other functional groups like boronic acids and silanes. nih.gov

The furan (B31954) ring in Trimethyl(5-methylfuran-2-yl)germane, being an electron-rich aromatic system, could influence the reactivity of the germanium center, potentially enhancing its utility in electrophilic aromatic substitution-type pathways. acs.org Furthermore, the oxygen atom in the furan ring could act as a coordinating site, allowing the molecule to function as a ligand for a metal center. This dual functionality could lead to the development of novel catalysts with unique selectivity and activity. For instance, a C,N-chelated organogermanium(II) hydride has been shown to catalyze the esterification of aldehydes. nih.gov This points to the potential of appropriately functionalized organogermanes to act as catalysts in their own right.

Table 1: Potential Catalytic Applications of Organogermanes

| Catalytic Role | Potential Transformation | Rationale for Trimethyl(5-methylfuran-2-yl)germane |

| Precatalyst | Cross-coupling reactions (e.g., Suzuki, Stille) | The germane (B1219785) group can be activated under specific conditions to participate in transmetalation. |

| Ligand | Transition metal-catalyzed reactions | The furan oxygen can coordinate to a metal center, influencing the catalyst's electronic and steric properties. |

| Catalyst | Lewis acid catalysis, Hydrometallation reactions | The germanium atom can act as a Lewis acid, and the Ge-C bond can participate in insertion reactions. |

In the context of homogeneous catalysis , where the catalyst is in the same phase as the reactants, Trimethyl(5-methylfuran-2-yl)germane could be explored in several ways. Its solubility in common organic solvents would be advantageous. Research has shown that organogermanes can be more reactive than silanes or boronic esters in certain oxidative gold catalysis processes. acs.org This opens up an avenue for exploring the use of Trimethyl(5-methylfuran-2-yl)germane in gold-catalyzed reactions.

For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, Trimethyl(5-methylfuran-2-yl)germane could be immobilized on a solid support. The furan moiety provides a handle for grafting the molecule onto surfaces like silica (B1680970) or alumina. This could lead to the development of robust and recyclable catalysts. The catalytic activity of germanium(II/IV) derivatives is an area of growing interest as an alternative to transition metals. mdpi.com

Germanium-Containing Materials

The incorporation of germanium into materials can impart unique optical, electronic, and mechanical properties. The bifunctional nature of Trimethyl(5-methylfuran-2-yl)germane, with its reactive germane group and polymerizable furan ring, makes it an interesting candidate for materials science applications.

Furan-based compounds are recognized as versatile building blocks for polymers, often derived from renewable biomass sources. mdpi.com The synthesis of furan-based conjugated polymers is an active area of research, with applications in organic electronics and biomedical fields. rsc.org Trimethyl(5-methylfuran-2-yl)germane could be used as a monomer or a comonomer in polymerization reactions. The furan ring can undergo ring-opening polymerization or participate in cycloaddition reactions, which could be exploited to incorporate the trimethylgermyl group into a polymer backbone. nih.gov

Alternatively, the germane moiety could be functionalized to allow for its attachment as a side chain to a pre-existing polymer. The incorporation of germanium into polymer chains can influence properties such as refractive index, thermal stability, and conductivity. researchgate.net

Table 2: Potential Polymer Architectures Incorporating Trimethyl(5-methylfuran-2-yl)germane

| Polymer Type | Method of Incorporation | Potential Properties |

| Main-chain germanium polymer | Ring-opening metathesis polymerization (ROMP) of the furan ring. | Enhanced thermal stability, unique optical and electronic properties. |

| Side-chain functionalized polymer | Grafting of the germane moiety onto a polymer backbone. | Modified surface properties, potential for post-polymerization modification. |

| Copolymer | Copolymerization with other monomers (e.g., acrylates, styrenes). | Tunable properties based on the comonomer ratio. |

Organogermanium compounds are valuable precursors for the deposition of germanium-containing thin films, including germanium oxide (GeO₂) and germanium-doped materials. acs.orggoogle.com Germanium dioxide is a material with a high refractive index and transparency to infrared light, making it useful in optics and electronics. nih.gov It is used as a high-κ interlayer dielectric material in high-frequency applications due to its high carrier mobility. nih.gov

Trimethyl(5-methylfuran-2-yl)germane could be investigated as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. acs.orgnih.gov The volatility of the compound would be a key parameter in this context. Upon thermal or chemical treatment, the organic components would be removed, leaving behind a germanium-based material. The presence of the furan ring might influence the decomposition pathway and the properties of the resulting material. The controlled decomposition of such precursors could allow for the creation of germanium oxide nanoparticles or thin films with specific morphologies and properties.

Future Outlook and Emerging Research Frontiers

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like Trimethyl(5-methylfuran-2-yl)germane could be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater scalability. For the synthesis of organometallic reagents, which can be thermally sensitive, flow reactors provide precise temperature control, minimizing the risk of thermal runaways that can occur in large-scale batch reactions.

Automated synthesis platforms, which combine robotics with real-time reaction analysis, could accelerate the discovery and optimization of synthetic routes to Trimethyl(5-methylfuran-2-yl)germane and its derivatives. These systems can systematically vary reaction parameters such as temperature, pressure, and reagent stoichiometry to rapidly identify optimal conditions. The integration of flow chemistry with automated systems could enable the on-demand synthesis of this and other organogermanium compounds with high purity and reproducibility, facilitating further research into their properties and applications.

Table 1: Potential Advantages of Flow Chemistry for Trimethyl(5-methylfuran-2-yl)germane Synthesis

| Feature | Benefit in Organogermanium Synthesis |

| Enhanced Heat Transfer | Precise temperature control, minimizing decomposition of thermally sensitive intermediates. |

| Improved Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates and higher yields. |

| Increased Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Integration with automated platforms for rapid optimization and on-demand synthesis. |

Exploration of Bio-inspired Germanium Chemistry

Nature provides a vast blueprint for the design of novel functional molecules. Bio-inspired chemistry seeks to mimic natural processes to develop new catalysts and materials. While organogermanium compounds are not prevalent in biological systems, the principles of bio-inspired design can be applied to explore new functionalities for Trimethyl(5-methylfuran-2-yl)germane. For instance, the furan (B31954) moiety is a key structural component in many biologically active natural products.

Research into bio-inspired organometallic chemistry could lead to the development of germanium-based compounds with novel catalytic or therapeutic properties. The inherent low toxicity of some organogermanium compounds makes them attractive candidates for biological applications. Future research could focus on designing derivatives of Trimethyl(5-methylfuran-2-yl)germane that mimic the active sites of metalloenzymes or that can interact with biological targets with high specificity.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For organometallic compounds, this includes the use of earth-abundant metals, renewable starting materials, and energy-efficient reaction conditions. Germanium, while not as abundant as some other elements, offers a less toxic alternative to heavier elements like tin and lead, which are often used in similar chemical transformations.

The 5-methylfuran-2-yl group in Trimethyl(5-methylfuran-2-yl)germane can be derived from biomass, specifically from the dehydration of C6 sugars. This provides a renewable feedstock for the synthesis of this compound. Future research will likely focus on developing catalytic methods that minimize waste and avoid the use of hazardous reagents. This could involve exploring solid acid catalysts for furan synthesis or developing more efficient hydrogermylation processes. A holistic approach to the synthesis, considering the lifecycle of all materials and energy inputs, will be crucial for establishing truly sustainable routes to this and other organogermanium compounds.

Advanced Characterization Techniques (e.g., Synchrotron-based methods)

A deep understanding of the structure-property relationships of Trimethyl(5-methylfuran-2-yl)germane is essential for its future application. Advanced characterization techniques, particularly those utilizing synchrotron radiation, offer powerful tools for probing the electronic and geometric structure of organometallic compounds with high precision.

Table 2: Advanced Characterization Techniques and Their Potential Applications

| Technique | Information Obtained | Relevance to Trimethyl(5-methylfuran-2-yl)germane |

| Synchrotron X-ray Absorption Spectroscopy (XAS) | Local atomic environment and oxidation state of Germanium. | Understanding the electronic structure and bonding at the Germanium center. |

| Synchrotron X-ray Diffraction (XRD) | Precise 3D molecular structure in crystalline form. | Determining bond lengths, angles, and crystal packing. |

| Resonant Inelastic X-ray Scattering (RIXS) | Electronic excitations and charge transfer dynamics. | Probing excited states and potential photophysical properties. |

Multiscale Modeling and Data-Driven Research Approaches

Computational chemistry and data-driven methodologies are revolutionizing the field of chemical research, enabling the prediction of molecular properties and the discovery of new reactions and materials. For Trimethyl(5-methylfuran-2-yl)germane, multiscale modeling can provide insights into its behavior across different length and time scales. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict its geometric and electronic structure, spectroscopic properties, and reaction mechanisms at the molecular level.

Data-driven approaches, including machine learning and artificial intelligence, can accelerate the discovery of new organogermanium compounds with desired properties. By analyzing large datasets of chemical information, these methods can identify structure-activity relationships and guide the synthesis of new molecules. The combination of computational modeling and experimental data will create a feedback loop, where predictions guide experiments and experimental results refine the computational models, leading to a more efficient and insightful research process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.